molecular formula C15H18ClNO2 B13757303 1-(m-Hydroxyphenyl)-2-benzylaminoethanol hydrochloride CAS No. 78982-55-5

1-(m-Hydroxyphenyl)-2-benzylaminoethanol hydrochloride

Cat. No.: B13757303
CAS No.: 78982-55-5
M. Wt: 279.76 g/mol
InChI Key: OQEFCPOJUWREIV-UHFFFAOYSA-N
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Description

1-(m-Hydroxyphenyl)-2-benzylaminoethanol hydrochloride is a synthetic adrenergic receptor agonist characterized by a meta-hydroxyphenyl group attached to an ethanolamine backbone, with a benzylamino substituent on the ethylamine side chain.

Properties

CAS No.

78982-55-5

Molecular Formula

C15H18ClNO2

Molecular Weight

279.76 g/mol

IUPAC Name

benzyl-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]azanium;chloride

InChI

InChI=1S/C15H17NO2.ClH/c17-14-8-4-7-13(9-14)15(18)11-16-10-12-5-2-1-3-6-12;/h1-9,15-18H,10-11H2;1H

InChI Key

OQEFCPOJUWREIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[NH2+]CC(C2=CC(=CC=C2)O)O.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(m-Hydroxyphenyl)-2-benzylaminoethanol hydrochloride typically involves the conversion of m-hydroxyacetophenone to an isonitrosoketone, followed by hydrogenation . The process can be summarized as follows:

    Starting Material: m-Hydroxyacetophenone

    Conversion to Isonitrosoketone: This step involves the reaction of m-hydroxyacetophenone with a suitable reagent to form the isonitrosoketone intermediate.

    Hydrogenation: The isonitrosoketone is then hydrogenated to yield 1-(m-Hydroxyphenyl)-2-benzylaminoethanol.

Industrial Production Methods

In industrial settings, the production of 1-(m-Hydroxyphenyl)-2-benzylaminoethanol hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(m-Hydroxyphenyl)-2-benzylaminoethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The benzylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Alcohols or amines

    Substitution: Substituted benzylamino derivatives

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparison

The compound shares a core ethanolamine structure with several adrenergic agonists, differing primarily in the substituent on the amino group. Key analogs include:

Compound Name Substituent (R) CAS No. Molecular Formula Pharmacological Use
Phenylephrine Hydrochloride Methylamino 61-76-7 C₉H₁₃NO₂·HCl α₁-adrenergic agonist (vasopressor)
Norfenefrine Hydrochloride Amino 4779-94-6 C₈H₁₁NO₂·HCl Sympathomimetic, vasoconstrictor
Estilefrine Hydrochloride Ethylamino 550-24-3 C₁₀H₁₅NO₂·HCl β-adrenergic agonist (bronchodilator)
Target Compound Benzylamino Not listed C₁₅H₁₇NO₂·HCl Hypothesized α/β-adrenergic activity

Key Structural Observations :

  • Receptor Selectivity : Smaller substituents (e.g., methyl in phenylephrine) favor α₁-receptor selectivity, while bulkier groups (e.g., benzyl) may shift affinity toward β-receptors or alter efficacy .

Pharmacological and Toxicological Data

Phenylephrine Hydrochloride
  • Activity : Selective α₁-agonist with vasoconstrictive effects; used in nasal decongestants and hypotensive emergencies.
  • Toxicity : LD₅₀ (mouse, parenteral) = 3060 mg/kg .
Norfenefrine Hydrochloride
  • Activity : Direct-acting sympathomimetic with moderate α and β effects; used for orthostatic hypotension .
  • Toxicity: Limited data; structurally similar to octopamine, a trace amine with neuromodulatory roles .
Estilefrine Hydrochloride
  • Activity : Primarily β₂-adrenergic agonist; historically investigated for asthma management .
Target Compound (Benzylamino Derivative)
  • Hypothesized Activity : The benzyl group may reduce α₁ selectivity due to steric hindrance, favoring β-receptor interaction or partial agonism.
  • Metabolism: Likely susceptible to hepatic N-debenzylation, generating norfenefrine as a metabolite .

Clinical and Industrial Relevance

  • Phenylephrine : Dominates clinical use due to its rapid onset and predictable hemodynamic effects .
  • Norfenefrine: Limited to niche applications (e.g., veterinary medicine) due to weaker potency .
  • Benzylamino Analog: No direct commercial use reported; research focus may include exploring prolonged half-life or CNS-targeted effects.

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